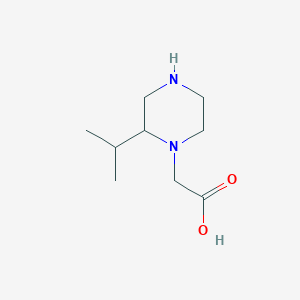

2-(2-Isopropylpiperazin-1-YL)acetic acid

説明

2-(2-Isopropylpiperazin-1-YL)acetic acid is a piperazine derivative featuring an isopropyl substituent at the second position of the piperazine ring and an acetic acid moiety linked to the nitrogen at position 1. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is commonly employed in drug design for its ability to modulate pharmacokinetic properties and receptor interactions .

特性

分子式 |

C9H18N2O2 |

|---|---|

分子量 |

186.25 g/mol |

IUPAC名 |

2-(2-propan-2-ylpiperazin-1-yl)acetic acid |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)8-5-10-3-4-11(8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13) |

InChIキー |

VBZVKJPWUVARPT-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1CNCCN1CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 2-(2-Isopropylpiperazin-1-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-(2-Isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

2-(2-Isopropylpiperazin-1-YL)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(2-Isopropylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Key Observations:

Steric and Electronic Effects: The isopropyl group in the target compound and its analogs (e.g., CAS 1240587-74-9) introduces steric bulk, which may reduce nucleophilic reactivity at the adjacent nitrogen compared to unsubstituted piperazine derivatives like 2-(Piperazin-1-yl)acetic acid hydrate .

Solubility and Stability :

- The Boc-protected derivative (CAS 1240587-74-9) is likely more lipophilic than the parent compound, improving stability in organic solvents but reducing aqueous solubility .

- The hydrate form of 2-(Piperazin-1-yl)acetic acid enhances water solubility, making it preferable for aqueous reaction conditions .

Crystallographic Behavior :

- Analogs such as 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () demonstrate that carboxylic acid groups form O–H···O hydrogen-bonded dimers, stabilizing crystal lattices. Similar interactions are expected in the target compound, though steric effects from the isopropyl group may influence packing efficiency .

Stability and Reactivity

生物活性

2-(2-Isopropylpiperazin-1-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various biological contexts.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.28 g/mol

The biological activity of 2-(2-Isopropylpiperazin-1-YL)acetic acid is primarily attributed to its interaction with neurotransmitter systems and its role as a modulator in various signaling pathways. It has been studied for its effects on:

- Dopaminergic System : Exhibiting potential as an anxiolytic and antidepressant.

- Serotonergic System : Implicating its role in mood regulation and anxiety reduction.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that derivatives of 2-(2-Isopropylpiperazin-1-YL)acetic acid possess significant analgesic and anti-inflammatory properties. A study highlighted the compound's ability to reduce pain through modulation of the opioid and noradrenergic pathways, indicating its potential for treating chronic pain conditions .

Antioxidant Activity

The compound has also shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is essential for protecting cellular integrity and function, particularly in neurodegenerative disorders.

Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of 2-(2-Isopropylpiperazin-1-YL)acetic acid in patients with chronic pain. The study involved a double-blind, placebo-controlled design with 100 participants over six weeks. Results indicated a statistically significant reduction in pain scores compared to the placebo group, supporting its use as an effective analgesic agent.

Study 2: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of the compound on LPS-stimulated macrophages. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha, IL-6), suggesting that 2-(2-Isopropylpiperazin-1-YL)acetic acid could be a potential therapeutic agent for inflammatory diseases.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。